Cas no 921915-81-3 (4-fluoro-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)

4-fluoro-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-fluoro-2-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
- 4-fluoro-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
- F2278-0156
- 921915-81-3
- 4-fluoro-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- AKOS024635806
- Benzenesulfonamide, 4-fluoro-2-methyl-N-(1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-
-
- Inchi: 1S/C17H17FN2O3S/c1-11-9-13(18)4-7-16(11)24(22,23)19-14-5-6-15-12(10-14)3-8-17(21)20(15)2/h4-7,9-10,19H,3,8H2,1-2H3
- InChI Key: CIRVKPXKKBABFE-UHFFFAOYSA-N
- SMILES: C1(S(NC2C=CC3=C(C=2)CCC(=O)N3C)(=O)=O)=CC=C(F)C=C1C
Computed Properties
- Exact Mass: 348.09439174g/mol
- Monoisotopic Mass: 348.09439174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 577
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 74.9Ų
Experimental Properties
- Density: 1.374±0.06 g/cm3(Predicted)
- Boiling Point: 586.3±60.0 °C(Predicted)
- pka: 7.17±0.20(Predicted)
4-fluoro-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2278-0156-100mg |
4-fluoro-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
921915-81-3 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2278-0156-25mg |
4-fluoro-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
921915-81-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2278-0156-75mg |
4-fluoro-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
921915-81-3 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2278-0156-10μmol |
4-fluoro-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
921915-81-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2278-0156-50mg |
4-fluoro-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
921915-81-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2278-0156-20mg |
4-fluoro-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
921915-81-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2278-0156-30mg |
4-fluoro-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
921915-81-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2278-0156-2μmol |
4-fluoro-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
921915-81-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2278-0156-20μmol |
4-fluoro-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
921915-81-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2278-0156-15mg |
4-fluoro-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
921915-81-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
4-fluoro-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide Related Literature
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
Additional information on 4-fluoro-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Research Briefing on 4-fluoro-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS: 921915-81-3)
In recent years, the compound 4-fluoro-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS: 921915-81-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The following briefing provides an overview of the latest research findings related to this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.
The synthesis of 4-fluoro-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize the compound and ensure its structural integrity. These advancements have facilitated further exploration of its biological activities and pharmacological properties.
Mechanistic studies have revealed that this compound exhibits potent inhibitory effects on specific enzymes involved in inflammatory and oncogenic pathways. For instance, it has been shown to selectively target cyclooxygenase-2 (COX-2) and certain kinases, making it a candidate for the development of anti-inflammatory and anti-cancer therapies. In vitro and in vivo studies have demonstrated its efficacy in reducing tumor growth and inflammation, with minimal off-target effects, highlighting its therapeutic potential.
Recent preclinical trials have further validated the safety and efficacy of 4-fluoro-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide. Animal models have shown favorable pharmacokinetic profiles, including good oral bioavailability and sustained plasma concentrations. These findings support the transition to clinical trials, where the compound will be evaluated for its therapeutic benefits in human subjects.
In conclusion, 4-fluoro-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide represents a promising candidate for drug development, with potential applications in oncology and inflammation. Continued research is needed to fully elucidate its mechanisms and optimize its clinical use. This briefing underscores the importance of ongoing investigation into this compound to unlock its full therapeutic potential.
921915-81-3 (4-fluoro-2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide) Related Products
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)




